![molecular formula C17H13N3O2 B13027838 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide CAS No. 93631-96-0](/img/structure/B13027838.png)
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide is a complex organic compound with the molecular formula C17H13N3O2 It is known for its unique chemical structure, which includes a benzo[a]carbazole core with a hydroxy group at the 2-position and a carbohydrazide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide typically involves the reaction of 2-Hydroxy-11H-benzo[A]carbazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy and carbohydrazide groups play crucial roles in its bioactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide can be compared with other similar compounds, such as:
2-Hydroxy-11H-benzo[A]carbazole-3-carboxylic acid: Lacks the carbohydrazide group, which may result in different chemical reactivity and biological activity.
11H-benzo[A]carbazole-3-carbohydrazide: Lacks the hydroxy group, which may affect its solubility and interaction with biological targets.
2-Hydroxy-11H-benzo[A]carbazole: Lacks both the carbohydrazide and carboxylic acid groups, leading to different chemical properties and applications
Propiedades
Número CAS |
93631-96-0 |
|---|---|
Fórmula molecular |
C17H13N3O2 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
2-hydroxy-11H-benzo[a]carbazole-3-carbohydrazide |
InChI |
InChI=1S/C17H13N3O2/c18-20-17(22)13-7-9-5-6-11-10-3-1-2-4-14(10)19-16(11)12(9)8-15(13)21/h1-8,19,21H,18H2,(H,20,22) |
Clave InChI |
LMJOHDNPAPCTTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


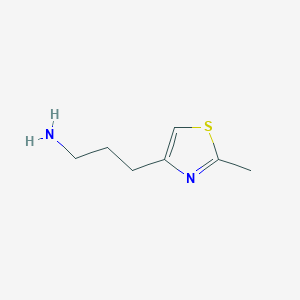
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
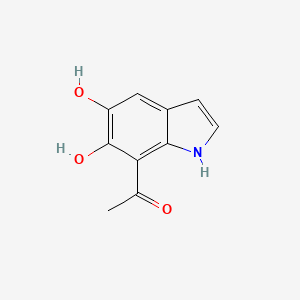
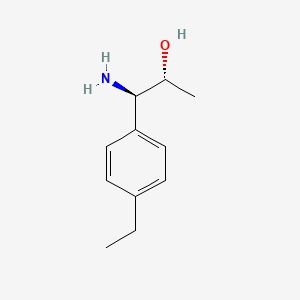
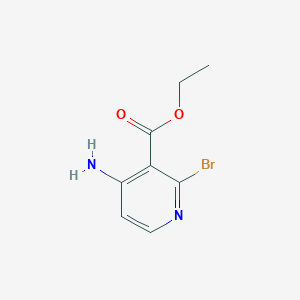
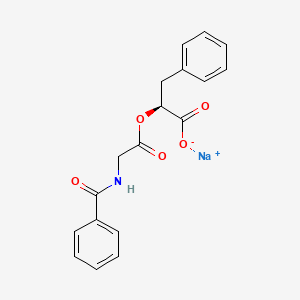
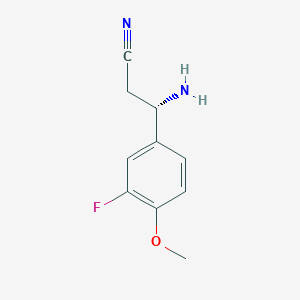

![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)



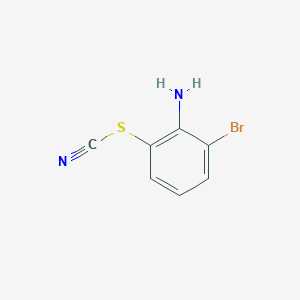
![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)
